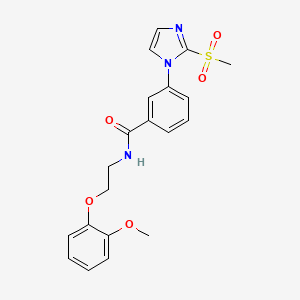

N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide

Description

N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, an ethyl linkage, a methylsulfonyl group, and an imidazolyl moiety attached to a benzamide core.

Properties

IUPAC Name |

N-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-27-17-8-3-4-9-18(17)28-13-11-21-19(24)15-6-5-7-16(14-15)23-12-10-22-20(23)29(2,25)26/h3-10,12,14H,11,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHBZYXASFYLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the methoxyphenoxyethyl intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate ethylating agent under basic conditions to form 2-(2-methoxyphenoxy)ethyl intermediate.

Introduction of the imidazolyl group: The intermediate is then reacted with an imidazole derivative, such as 2-(methylsulfonyl)-1H-imidazole, under suitable conditions to introduce the imidazolyl group.

Formation of the benzamide core: Finally, the product from the previous step is reacted with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The imidazolyl group can be reduced under specific conditions to form imidazoline derivatives.

Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

Oxidation: Formation of aldehyde or carboxylic acid derivatives.

Reduction: Formation of imidazoline derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Chemistry

N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide serves as a building block for the synthesis of more complex molecules. It is utilized in various organic reactions due to its unique functional groups that facilitate chemical transformations.

Biology

In biological research, this compound is investigated as a biochemical probe for studying enzyme interactions and protein functions. Its ability to bind to specific molecular targets makes it valuable for elucidating biochemical pathways.

Medicine

The compound shows promise in therapeutic applications , particularly in anti-inflammatory and anticancer activities. Preliminary studies suggest it may inhibit specific enzymes or modulate cellular receptors involved in disease processes.

Industry

In industrial applications, this compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : In vitro tests indicate potential cytotoxic effects on cancer cell lines, suggesting further exploration for therapeutic use.

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound:

- Antimicrobial Studies : In one study, derivatives of this compound were tested against several bacterial strains, demonstrating significant antimicrobial properties (MIC values ranging from 1.27 µM to 4.53 µM) .

- Anticancer Research : Another investigation showed that certain derivatives displayed IC50 values lower than standard anticancer drugs, indicating superior potency against human colorectal carcinoma cell lines .

Mechanism of Action

The mechanism of action of N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzyme active sites: Inhibiting or modulating enzyme activity.

Interacting with cellular receptors: Altering signal transduction pathways.

Modulating gene expression: Affecting transcription factors and regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(2-methoxyphenoxy)ethyl)benzylamine

- N-(2-(2-methoxyphenoxy)ethyl)-1-butanamine hydrochloride

- N-(2-(2-methoxyphenoxy)ethyl)-2-methyl-1-propanamine hydrochloride

Uniqueness

N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazolyl and methylsulfonyl groups, in particular, enhances its potential for diverse applications in scientific research and industry.

Biological Activity

N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a complex organic compound with promising biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name: N-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide . Its molecular formula is , and it has a CAS number of 2034242-70-9. The unique combination of functional groups, including a methoxyphenoxy group, an imidazolyl moiety, and a methylsulfonyl group, contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Interaction : It can alter signal transduction pathways by interacting with cellular receptors.

- Gene Expression Modulation : The compound may affect transcription factors and regulatory proteins, influencing gene expression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Inhibition of Tumor Growth : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induces apoptosis |

| MDA-MB-231 | 8 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Inhibition : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect suggests potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

- Bacterial Inhibition : The compound has shown activity against various bacterial strains, indicating potential as an antibacterial agent.

Case Studies and Research Findings

- Antitumor Activity Study : A study published in a peer-reviewed journal assessed the effects of the compound on human breast cancer cells. Results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

- Anti-inflammatory Research : Another investigation focused on the modulation of inflammatory responses in macrophages. The findings indicated that treatment with the compound significantly decreased the levels of TNF-alpha and IL-6, supporting its potential application in inflammatory conditions .

- Antimicrobial Screening : A recent screening of various derivatives highlighted the antimicrobial efficacy of this compound against Gram-positive bacteria, suggesting further exploration for therapeutic applications in infectious diseases .

Comparative Analysis with Similar Compounds

Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| N-(2-(2-methoxyphenoxy)ethyl)-benzamide | Moderate | Low |

| N-(2-(2-methoxyphenoxy)ethyl)-1-butanamine hydrochloride | Low | Moderate |

| N-(2-(2-methoxyphenoxy)ethyl)-3-methylbenzamide | High | Moderate |

This table illustrates that while some similar compounds exhibit moderate activities, this compound stands out for its potent anticancer effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide, and how are reaction conditions optimized?

- Answer: Synthesis typically involves multi-step organic reactions, including amide bond formation and functional group modifications. For example:

-

Step 1: Coupling of 2-(2-methoxyphenoxy)ethylamine with a benzoyl chloride intermediate using carbodiimide-based reagents (e.g., EDCI) and DMAP as a catalyst .

-

Step 2: Introduction of the methylsulfonyl-imidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .

-

Optimization: Key parameters include temperature (often 60–80°C for amidation), solvent choice (e.g., DMF or THF for polar intermediates), and reaction time (monitored via TLC/HPLC). Purification employs column chromatography (normal or reverse-phase) .

Table 1: Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Purity (HPLC) Amidation EDCI, DMAP, DMF, 24h, RT 65–75 ≥95% Sulfonylation NaH, DMSO, 50°C, 12h 40–50 ≥90%

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the methoxyphenoxy and methylsulfonyl groups. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while imidazole protons appear as singlets near δ 7.8–8.2 ppm .

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% required for biological assays) with C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 456.15) .

Q. What methodologies are employed to evaluate its biological activity in enzyme inhibition studies?

- Answer:

- Enzyme Assays: Conducted in vitro using recombinant enzymes (e.g., kinases or proteases). Activity is measured via fluorescence-based or colorimetric substrates (e.g., ATP depletion for kinases) .

- IC50 Determination: Dose-response curves (0.1–100 µM) are generated using nonlinear regression analysis. Positive controls (e.g., staurosporine for kinases) validate assay reliability .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data in biological activity studies (e.g., inconsistent IC50 values)?

- Answer: Contradictions may arise from:

- Assay Variability: Standardize buffer pH, ionic strength, and ATP concentration (for kinases). Include triplicate measurements .

- Compound Stability: Assess degradation via LC-MS after incubation in assay buffer. Use fresh DMSO stocks to avoid solvent evaporation artifacts .

- Off-Target Effects: Employ counter-screens against related enzymes (e.g., kinase panels) .

Q. What strategies optimize the compound’s selectivity for target receptors over homologous isoforms?

- Answer:

- Molecular Docking: Use X-ray crystallography or homology models to identify key binding residues (e.g., hydrophobic pockets accommodating the methoxyphenoxy group). Modify substituents to exploit isoform-specific interactions .

- Free Energy Perturbation (FEP) Calculations: Predict binding affinity changes for structural analogs .

- Pharmacophore Refinement: Replace the methylsulfonyl group with bulkier substituents (e.g., trifluoromethyl) to enhance steric hindrance against non-target isoforms .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

- Answer:

- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl or amine) to the benzamide core to enhance solubility. LogP values <3 are ideal for oral bioavailability .

- Metabolic Stability: Replace labile groups (e.g., ester linkages) with stable bioisosteres. For example, substitute the methoxy group with a trifluoromethoxy moiety to resist CYP450 oxidation .

- In Vivo Validation: Use rodent models to correlate SAR findings with AUC (area under the curve) and half-life improvements .

Data Contradiction Analysis Example

Scenario: Conflicting reports on the compound’s solubility in aqueous buffers.

- Resolution:

- Method 1: Measure solubility via nephelometry in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF). Note discrepancies due to pH-dependent ionization .

- Method 2: Use co-solvents (e.g., 10% DMSO) for in vitro assays but validate with dose-ranging studies to exclude solvent interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.